N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

Catalog No.
S11414583
CAS No.
M.F
C12H17N5O2S2
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-y...

Product Name

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide

Molecular Formula

C12H17N5O2S2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C12H17N5O2S2/c1-7(2)4-13-11-14-8(6-20-11)10(18)15-12-17-16-9(21-12)5-19-3/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,17,18)

InChI Key

YIJWNHZOSFWCST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)COC

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound notable for its structural features, which include both thiadiazole and thiazole rings. The compound is characterized by the presence of a methoxymethyl group at the 5-position of the thiadiazole ring and a (2-methylpropyl)amino substituent at the 2-position of the thiazole ring. This unique configuration contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of this compound can be explored through various synthetic pathways. Key reactions may include:

  • Formation of the Thiadiazole Ring: Typically synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Thiazole Ring Formation: Achieved via condensation reactions between appropriate amines and carbonyl compounds.
  • Substitution Reactions: The introduction of the methoxymethyl group can occur through nucleophilic substitution reactions involving methoxymethyl chloride in the presence of a base.

These reactions allow for modifications that can enhance the compound's biological properties or alter its pharmacokinetic profile.

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide exhibits promising biological activities. Compounds featuring thiadiazole and thiazole moieties are often associated with various pharmacological effects, including:

  • Antimicrobial Properties: Effective against a range of bacterial strains.
  • Antifungal Activity: Potentially active against fungal pathogens.
  • Anticancer Effects: Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines.

The specific mechanisms underlying these activities are subjects of ongoing research, aimed at elucidating how structural features influence biological interactions .

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can be approached through several methods:

  • Synthesis of Thiadiazole Ring:
    • React hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole structure.
  • Synthesis of Thiazole Ring:
    • Condense an appropriate amine with a carbonyl compound to yield the thiazole.
  • Methoxymethylation:
    • Treat the thiadiazole with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.
  • Final Coupling Reaction:
    • Combine the synthesized thiadiazole and thiazole components through coupling reactions to obtain the final product .

This compound has potential applications across various fields:

  • Medicinal Chemistry: Development of new antimicrobial and anticancer agents.
  • Agricultural Science: Potential use as fungicides or herbicides due to its biological activity.
  • Pharmaceutical Research: Investigating its mechanism of action could lead to novel therapeutic strategies.

The versatility in its chemical structure allows for targeted modifications that may enhance efficacy and reduce side effects in therapeutic applications .

Understanding the interactions of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide with biological systems is crucial for elucidating its pharmacological profile. Interaction studies may include:

  • In vitro Binding Studies: Assessing how well the compound binds to various biological targets.
  • Mechanistic Studies: Investigating how structural features influence its activity against specific pathogens or cancer cells.
  • Toxicity Assessments: Evaluating potential side effects and safety profiles in cellular models.

These studies will provide insights into optimizing this compound for therapeutic use.

Several compounds share structural similarities with N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1,3,4-Thiadiazole DerivativesContains thiadiazole ringAntimicrobial and anticancer
2-Amino-ThiazolesThiazole moietyAntimicrobial and anti-inflammatory
Methoxy-substituted CompoundsPresence of methoxy groupEnhanced solubility and bioavailability

The uniqueness of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide lies in its combination of both thiadiazole and thiazole structures. This structural diversity allows for targeted modifications that could lead to novel therapeutic agents with improved efficacy compared to other similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

327.08236715 g/mol

Monoisotopic Mass

327.08236715 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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